molecular formula C14H13N5 B4644410 N-benzyl-5-phenyl-1H-tetrazol-1-amine

N-benzyl-5-phenyl-1H-tetrazol-1-amine

Cat. No.: B4644410
M. Wt: 251.29 g/mol
InChI Key: JPLMRZXVJNFVBT-UHFFFAOYSA-N
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Description

N-benzyl-5-phenyl-1H-tetrazol-1-amine is a chemical compound that belongs to the tetrazole family. Tetrazoles are a class of heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom. This compound is characterized by the presence of a benzyl group and a phenyl group attached to the tetrazole ring, making it a unique and versatile compound with various applications in scientific research and industry .

Preparation Methods

The synthesis of N-benzyl-5-phenyl-1H-tetrazol-1-amine can be achieved through several synthetic routes. One common method involves the reaction of benzyl chloride with 5-phenyl-1H-tetrazole in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Another synthetic route involves the microwave-assisted reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide . This method offers the advantage of shorter reaction times and higher yields.

Chemical Reactions Analysis

N-benzyl-5-phenyl-1H-tetrazol-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the compound can be oxidized to form corresponding oxides or other oxidized derivatives. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate .

Reduction reactions involve the reduction of the tetrazole ring to form amine derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents for these reactions .

Substitution reactions involve the replacement of one or more substituents on the tetrazole ring with other functional groups. These reactions can be carried out using various reagents and conditions, depending on the desired product. For example, halogenation reactions can be performed using halogenating agents such as chlorine or bromine .

Comparison with Similar Compounds

N-benzyl-5-phenyl-1H-tetrazol-1-amine can be compared with other similar compounds in the tetrazole family. Some of these compounds include 5-phenyl-1H-tetrazole, 5-(benzylsulfanyl)-1H-tetrazole, and 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole . While these compounds share the tetrazole ring structure, they differ in their substituents and functional groups, leading to variations in their chemical and biological properties.

The comparison of these compounds highlights the versatility and diversity of the tetrazole family, making them valuable tools in various fields of research and industry .

Properties

IUPAC Name

N-benzyl-5-phenyltetrazol-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5/c1-3-7-12(8-4-1)11-15-19-14(16-17-18-19)13-9-5-2-6-10-13/h1-10,15H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLMRZXVJNFVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNN2C(=NN=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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